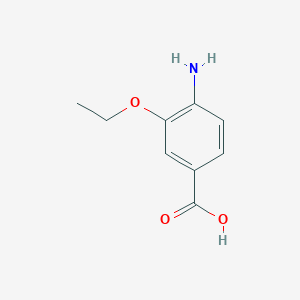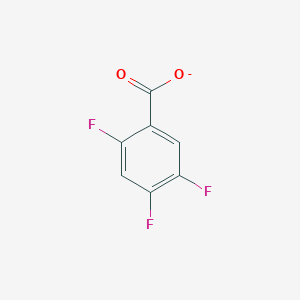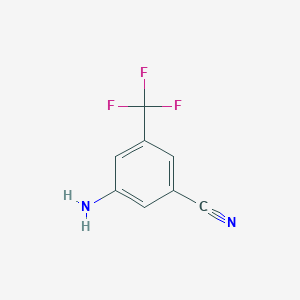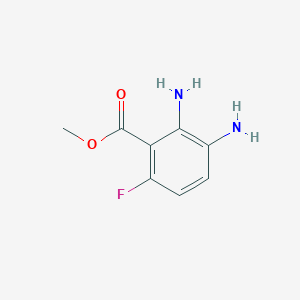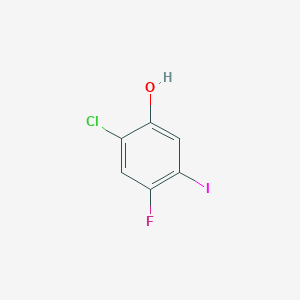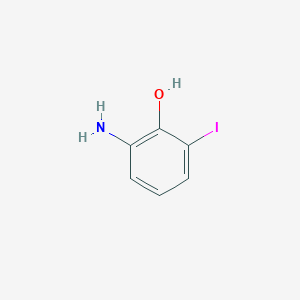![molecular formula C17H17F3N2O2S B226571 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B226571.png)
2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under appropriate conditions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different positions.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups attached to various aromatic systems.
Uniqueness
The uniqueness of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which imparts specific chemical and biological properties
属性
分子式 |
C17H17F3N2O2S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C17H17F3N2O2S/c1-24-11-4-5-12-13(17(18,19)20)9-15(21-14(12)8-11)25-10-16(23)22-6-2-3-7-22/h4-5,8-9H,2-3,6-7,10H2,1H3 |
InChI 键 |
ZRXVWIJAYNMEKM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)N3CCCC3)C(F)(F)F |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)N3CCCC3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B226519.png)
![2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B226560.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylacetyl)amino]propanoate](/img/structure/B226570.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![METHYL 4-[1-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)
